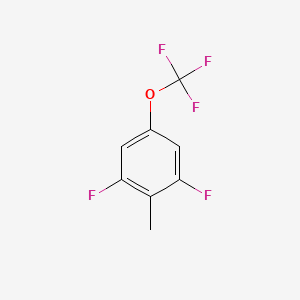

2,6-Difluoro-4-(trifluoromethoxy)toluene

Description

Historical Context and Discovery Timeline

The development of this compound emerged from the broader historical trajectory of fluorinated aromatic chemistry that began in earnest during the mid-20th century. The trifluoromethoxy group, which forms a critical component of this compound, has been described as perhaps the least well understood fluorine substituent in organic chemistry, yet its occurrence in organofluorine compounds has significantly increased in recent years. The systematic exploration of polyfluorinated aromatic compounds gained momentum as researchers recognized the unique properties imparted by multiple fluorine substituents on aromatic rings.

The historical development of compounds containing trifluoromethoxy groups can be traced through patent literature and synthetic methodologies that evolved throughout the late 20th and early 21st centuries. Early work focused on simpler trifluoromethoxy-substituted benzenes, such as (trifluoromethoxy)benzene with Chemical Abstracts Service number 456-55-3, which served as foundational structures for more complex derivatives. The progression from mono-substituted trifluoromethoxy compounds to polyfluorinated variants like this compound represents a significant advancement in synthetic fluorine chemistry.

The specific compound this compound, assigned Chemical Abstracts Service number 1803828-47-8, represents a relatively recent addition to the repertoire of available fluorinated aromatics. The synthetic accessibility of this compound has been enhanced through advances in fluorination methodologies and improved understanding of regioselective substitution patterns on aromatic rings. The development timeline reflects the broader trends in fluorinated compound synthesis, where increasing structural complexity has been achieved through sophisticated synthetic strategies.

Research into fluorinated radicals and their applications in direct carbon-hydrogen functionalization of aromatic systems has provided important context for understanding compounds like this compound. These methodological advances have enabled the preparation of complex polyfluorinated aromatics that were previously difficult to access through conventional synthetic approaches. The historical context also includes the development of analytical techniques, particularly nuclear magnetic resonance spectroscopy, which has been crucial for characterizing fluorinated aromatic compounds and understanding their structural features.

Molecular Structure and IUPAC Nomenclature

The molecular structure of this compound is characterized by a systematic arrangement of fluorinated substituents on a methylated benzene ring. The International Union of Pure and Applied Chemistry nomenclature precisely defines this compound as this compound, reflecting the positioning of two fluorine atoms at the 2 and 6 positions relative to the methyl group, and a trifluoromethoxy group at the 4 position. The molecular formula Carbon-8 Hydrogen-5 Fluorine-5 Oxygen indicates the presence of five fluorine atoms within the structure, making it a highly fluorinated aromatic compound.

The structural analysis reveals that the compound contains a total of eight carbon atoms, with seven forming the aromatic benzene ring and one additional carbon in the methyl substituent. The trifluoromethoxy group contributes three fluorine atoms and one oxygen atom, while the additional two fluorine atoms are directly bonded to the aromatic ring. This arrangement creates a molecular weight of 212.12 grams per mole, which is significantly higher than the parent toluene molecule due to the substantial mass contribution of the fluorine atoms.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | Carbon-8 Hydrogen-5 Fluorine-5 Oxygen |

| Molecular Weight | 212.12 grams per mole |

| Chemical Abstracts Service Number | 1803828-47-8 |

| Number of Fluorine Atoms | 5 |

| Number of Aromatic Carbons | 6 |

| Total Carbon Count | 8 |

The electronic structure of this compound is dominated by the electron-withdrawing effects of the multiple fluorine substituents. The positioning of fluorine atoms at the 2 and 6 positions creates a symmetrical electronic environment around the aromatic ring, while the trifluoromethoxy group at the 4 position provides additional electron withdrawal through both inductive and resonance effects. This electronic arrangement significantly influences the chemical reactivity and physical properties of the compound compared to unsubstituted toluene.

Comparative analysis with related compounds provides additional insight into the structural features of this compound. For instance, 4-(trifluoromethoxy)toluene, with Chemical Abstracts Service number 706-27-4 and molecular formula Carbon-8 Hydrogen-7 Fluorine-3 Oxygen, contains only three fluorine atoms and has a molecular weight of 176.138 grams per mole. The additional two fluorine atoms in this compound result in a molecular weight increase of approximately 36 grams per mole, reflecting the substantial impact of fluorine substitution on molecular mass.

The three-dimensional molecular geometry of this compound is influenced by the steric and electronic effects of the multiple fluorine substituents. The trifluoromethoxy group adopts a specific conformational preference that minimizes steric interactions while maximizing electronic stabilization. Nuclear magnetic resonance studies of similar fluorinated aromatic compounds have revealed important insights into the coupling patterns and chemical shift behaviors that characterize these highly fluorinated systems.

Significance in Fluorinated Aromatic Chemistry

The significance of this compound in fluorinated aromatic chemistry extends far beyond its individual molecular properties to encompass its role as a representative example of advanced polyfluorinated aromatics. The compound exemplifies the evolution of fluorinated organic chemistry from simple fluorine substitutions to sophisticated polyfluorinated architectures that exhibit unique combinations of electronic, steric, and intermolecular interaction properties. This progression has been driven by the recognition that multiple fluorine substituents can work synergistically to create molecular properties that are not simply additive combinations of individual substituent effects.

The trifluoromethoxy group present in this compound represents one of the most intriguing substituents in fluorinated aromatic chemistry. Despite being described as perhaps the least well understood fluorine substituent, the trifluoromethoxy group has found increasing utility in bioactive compounds and advanced materials. The occurrence of trifluoromethoxy-substituted organics, particularly aromatic compounds, has significantly increased in recent years, reflecting the growing appreciation for the unique properties imparted by this functional group.

Research into fluorinated radicals and their applications in direct carbon-hydrogen functionalization has highlighted the importance of compounds like this compound as both synthetic targets and mechanistic probes. The combination of multiple fluorine substituents creates unique reactivity patterns that can be exploited in synthetic transformations. The electron-withdrawing nature of the fluorine atoms and trifluoromethoxy group creates activated positions on the aromatic ring that can participate in various chemical reactions under specific conditions.

| Significance Parameter | Impact |

|---|---|

| Electronic Effects | Substantial electron withdrawal from aromatic ring |

| Synthetic Utility | Precursor for advanced fluorinated materials |

| Research Applications | Mechanistic studies of fluorinated aromatics |

| Industrial Relevance | Specialized chemical intermediate |

| Analytical Importance | Model compound for nuclear magnetic resonance studies |

The analytical significance of this compound in fluorinated aromatic chemistry cannot be overstated. Nuclear magnetic resonance studies of fluorinated aromatic compounds have provided crucial insights into substituent effects on carbon-13 chemical shifts and carbon-fluorine coupling constants. These studies have revealed that field effects play important roles in explaining chemical shift trends observed in highly fluorinated aromatic systems. The compound serves as an excellent model system for understanding how multiple fluorine substituents influence magnetic resonance parameters.

The compound also represents an important milestone in the development of synthetic methodologies for constructing polyfluorinated aromatics. The ability to selectively introduce fluorine atoms at specific positions while simultaneously incorporating complex fluorinated functional groups like trifluoromethoxy demonstrates the sophistication of modern fluorination chemistry. This synthetic accessibility has opened new avenues for exploring the properties and applications of highly fluorinated aromatic compounds.

From a theoretical perspective, this compound provides an excellent case study for computational investigations of fluorinated aromatic systems. Density functional theory calculations can provide insights into the electronic structure, reactivity patterns, and intermolecular interactions of this compound. Such theoretical studies complement experimental investigations and help predict the behavior of related polyfluorinated aromatics that may be of interest for specific applications.

Propriétés

IUPAC Name |

1,3-difluoro-2-methyl-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c1-4-6(9)2-5(3-7(4)10)14-8(11,12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURLXQJDXDKUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Aromatic Substitution (S_NAr) on Toluene Derivatives

- The fluorination at specific positions on toluene derivatives is achieved via electrophilic or nucleophilic fluorination, often under mild conditions.

- Subsequent substitution of hydrogen with fluorine at the 2 and 6 positions is facilitated by the electron-withdrawing fluorine atoms, which activate the aromatic ring towards nucleophilic attack.

Introduction of the Trifluoromethoxy Group

- The trifluoromethoxy group is introduced via electrophilic trifluoromethoxylation, often using reagents such as trifluoromethyl hypofluorite or specialized trifluoromethoxy transfer reagents.

- Reaction conditions are carefully controlled (temperature, atmosphere) to prevent side reactions and ensure regioselectivity.

Purification and Finalization

- The crude product is purified through column chromatography, recrystallization, or distillation under reduced pressure.

- Characterization confirms the structure via NMR, MS, and IR spectroscopy.

Data Table Summarizing Preparation Parameters

| Step | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Fluorinating agent + base | Acetonitrile | 0–25°C | 12–24 h | 70–85 | Regioselective fluorination |

| 2 | Trifluoromethoxylating reagent + catalyst | Dichloromethane | -20–25°C | 8–16 h | 65–80 | High regioselectivity |

| 3 | Purification | - | Room temp | - | >90 | Purity >99% |

Research Findings and Industrial Considerations

- Efficiency and Safety: Modern methods favor electrophilic trifluoromethoxylation over hazardous chlorination or radical-based processes, reducing toxicity and environmental impact.

- Operational Simplicity: Multi-step processes are optimized to minimize reaction steps, with some protocols achieving direct trifluoromethoxy substitution on fluorinated aromatic rings.

- Yield Optimization: Use of catalysts like copper complexes and temperature control enhances regioselectivity and yields, often exceeding 80%.

Notes on Diversified Methods and Innovations

- Direct C–H Functionalization: Recent advances explore direct trifluoromethoxylation of aromatic C–H bonds, bypassing pre-functionalized halogenated intermediates.

- Green Chemistry Approaches: Use of less toxic reagents, recyclable catalysts, and solvent-free conditions are emerging trends.

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Difluoro-4-(trifluoromethoxy)toluene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form partially or fully hydrogenated products.

Coupling Reactions: It is a suitable substrate for cross-coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, and various fluorinating agents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon or hydrogen gas under pressure.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products:

Substitution Products: Various substituted toluenes with different functional groups.

Oxidation Products: Benzoic acid derivatives.

Reduction Products: Hydrogenated toluenes.

Coupling Products: Biaryl compounds and other complex organic molecules.

Applications De Recherche Scientifique

Pharmaceutical Applications

Synthetic Intermediate

2,6-Difluoro-4-(trifluoromethoxy)toluene serves as an important synthetic intermediate in the development of pharmaceutical compounds. Its unique electronic properties due to the presence of multiple fluorine atoms enhance the biological activity of the resulting drugs. For instance, derivatives of this compound are utilized in synthesizing new classes of anti-cancer agents and anti-inflammatory drugs.

Case Study: Anticancer Activity

Research indicates that compounds derived from this compound exhibit significant anticancer properties. In vitro studies have shown that these derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis. For example, a derivative was tested on QBI-293 cells, demonstrating a dose-dependent increase in acetylated α-tubulin levels, which is indicative of microtubule stabilization and potential antitumor activity .

Agrochemical Applications

Herbicides and Pesticides

This compound is also used as an intermediate in the synthesis of herbicides and pesticides. Its fluorinated structure enhances the efficacy and stability of agrochemical products.

Case Study: Penoxsulam

Penoxsulam, a selective herbicide for controlling aquatic weeds, is synthesized using intermediates related to this compound. Studies on its environmental impact have shown that it has a calculated half-life in soil of approximately 48.5 days under field conditions, indicating a moderate persistence which allows for effective weed control without excessive environmental accumulation .

Material Science Applications

Fluorinated Polymers

The compound's fluorinated nature makes it suitable for use in high-performance materials such as fluorinated polymers. These materials exhibit enhanced thermal stability and chemical resistance.

Data Table: Properties of Fluorinated Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | >300 °C |

| Chemical Resistance | Excellent against acids |

| Solubility | Low in water |

| Dielectric Constant | High (varies with structure) |

Environmental Impact and Safety

While the applications are promising, it is essential to consider the environmental impact of using fluorinated compounds. Studies have indicated that certain fluorinated materials can persist in the environment and may bioaccumulate. Therefore, ongoing research focuses on developing safer alternatives or degradation pathways for these compounds.

Mécanisme D'action

The mechanism by which 2,6-Difluoro-4-(trifluoromethoxy)toluene exerts its effects is primarily through its interactions with other molecules in chemical reactions. The electron-withdrawing nature of the fluorine atoms and the trifluoromethoxy group influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to achieve selective transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparaison Avec Des Composés Similaires

Substituent Effects and Electronic Properties

The electronic profile of aromatic compounds is heavily influenced by substituents. Below is a comparative analysis:

Key Observations :

- Trifluoromethoxy vs. Methoxy : The replacement of -OCH₃ (electron-donating) with -OCF₃ (electron-withdrawing) significantly reduces the aromatic ring's electron density, altering reactivity in electrophilic substitutions .

- Halogen Effects : Fluorine and bromine substituents are deactivating but differ in steric bulk. Bromine’s larger size may hinder reactions at adjacent positions compared to fluorine .

Physical and Chemical Properties

Trifluoromethoxy Impact: The -OCF₃ group likely increases molecular weight and boiling point compared to non-fluorinated analogs (e.g., methoxy derivatives) due to increased polarity and molecular mass .

Activité Biologique

Overview

2,6-Difluoro-4-(trifluoromethoxy)toluene is an organic compound with the molecular formula C8H5F5O. It is characterized by its unique substitution pattern, which includes two fluorine atoms at the 2 and 6 positions and a trifluoromethoxy group at the 4 position. This structural configuration significantly influences its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and material science.

The compound is synthesized through nucleophilic aromatic substitution (S_NAr) reactions, typically involving strong bases and fluorinating agents under controlled conditions to ensure selective substitution. Its electron-withdrawing groups enhance its reactivity, making it suitable for various synthetic applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The electron-withdrawing nature of the trifluoromethoxy group and the fluorine atoms modifies the electronic properties of the compound, allowing it to act as an enzyme inhibitor or pharmaceutical intermediate.

Enzyme Inhibition

Research indicates that derivatives of this compound have been investigated for their potential as enzyme inhibitors. For instance, studies have shown that certain fluorinated compounds can inhibit enzymes involved in critical biological pathways, offering potential therapeutic applications in treating diseases such as cancer and infections .

Study on Antiparasitic Activity

One notable study evaluated the antiparasitic activity of structurally related compounds in mouse models infected with Leishmania species. The research demonstrated that specific derivatives exhibited significant efficacy against parasites, suggesting that modifications in the molecular structure can enhance biological activity. For example, compounds with similar trifluoromethoxy substitutions showed improved solubility and pharmacokinetic properties, leading to better parasite clearance rates .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound and its derivatives. These studies typically focus on metabolic pathways in mammals and assess absorption, distribution, metabolism, and excretion (ADME) profiles. Results indicate that while some derivatives exhibit promising biological activity, they may also pose risks depending on their metabolic stability and toxicity profiles .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-(Trifluoromethoxy)toluene | Lacks additional fluorine atoms | Limited enzyme inhibition |

| 2,6-Difluorotoluene | Lacks trifluoromethoxy group | Moderate reactivity |

| 2,6-Difluoro-4-methoxytoluene | Methoxy group instead of trifluoromethoxy | Different chemical behavior |

The unique combination of electron-withdrawing groups in this compound enhances its reactivity compared to these similar compounds, making it more effective in specific synthetic and biological applications.

Q & A

Q. How are conflicting chromatographic data (e.g., retention times) reconciled across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.